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Compound of Interest

Compound Name: PIKfyve-IN-2

Cat. No.: B12387721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative inhibitors to PIKfyve-IN-2, a

known potent inhibitor of the phosphoinositide kinase PIKfyve. This enzyme plays a crucial role

in various cellular processes, including endosomal trafficking, lysosomal homeostasis, and

autophagy, making it a compelling target for therapeutic development in oncology,

neurodegenerative diseases, and autoimmune disorders. This document presents a detailed

analysis of the performance of key PIKfyve inhibitors, supported by experimental data, to aid

researchers in selecting the most appropriate tool compound for their studies.

Performance Comparison of PIKfyve Inhibitors
The following table summarizes the in vitro potency of several well-characterized PIKfyve

inhibitors. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are

key parameters for assessing the potency of these compounds.
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Compound Type
IC50
(PIKfyve)

Kd
(PIKfyve)

Key Cellular
Effects

Selectivity

Apilimod

(STA-5326)

Small

Molecule

Inhibitor

~14 nM[1] -

Induces

cytoplasmic

vacuolization,

blocks

autophagy,

inhibits IL-

12/IL-23

production.

Exquisitely

selective for

PIKfyve.[2]

YM201636

Small

Molecule

Inhibitor

~33 nM[1][3] -

Induces

cytoplasmic

vacuolization,

blocks

retroviral

budding,

impairs

endosomal

trafficking.

High

selectivity for

PIKfyve over

p110α (~100-

fold).[3]

Vacuolin-1

Small

Molecule

Inhibitor

Potent

inhibitor
-

Induces large

cytoplasmic

vacuoles,

blocks

lysosomal

exocytosis,

inhibits

autophagy.[4]

Potent and

selective

PIKfyve

inhibitor.[4]

APY0201

Small

Molecule

Inhibitor

~5.2 nM -

Broad anti-

multiple

myeloma

activity.

Potent

PIKfyve

inhibitor.[3]

WX8 (Ro 91-

4714)

Small

Molecule

Inhibitor

- 0.9 nM Induces

cytoplasmic

vacuolization,

inhibits

ATP-

competitive

inhibitor of

PIKfyve, also
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lysosomal

fission.

inhibits

PIP4K2C (Kd

= 340 nM).[3]

PIKfyve-IN-1

Small

Molecule

Inhibitor

6.9 nM -

Cell-active

chemical

probe.

Highly potent

inhibitor.[3]

PIKfyve-IN-3

Small

Molecule

Inhibitor

- 0.47 nM

Orally active,

inhibits tumor

growth in

vivo.

Remarkable

interaction

with PIKfyve

kinase.[3]

PIKfyve-IN-4

Small

Molecule

Inhibitor

0.60 nM -
Orally active

and selective.

Potent and

selective

inhibitor.[3]

RMC-113

Small

Molecule

Inhibitor

Ki = 370 nM -

Reverses

SARS-CoV-2-

induced

impairment of

autophagic

flux.

Dual inhibitor

of PIKfyve

and PIP4K2C

(Ki = 46 nM).

[3]

UNI418

Small

Molecule

Inhibitor

- 0.78 nM

Antiviral

activity

against

SARS-CoV-2.

Dual inhibitor

of PIKfyve

and PIP5K1C

(IC50 = 60.1

nM).[3]

PIK5-12d
PROTAC

Degrader

DC50 = 1.48

nM
-

Induces

PIKfyve

degradation,

prolonged

suppression

of

downstream

signaling.

Selective

degradation

of PIKfyve.
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PIKfyve Signaling Pathway
PIKfyve is a critical enzyme in the phosphoinositide signaling pathway. It is the primary kinase

responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) from its

precursor, phosphatidylinositol 3-phosphate (PI3P). This conversion predominantly occurs on

the membranes of late endosomes and lysosomes. PIKfyve exists in a complex with the

scaffolding protein VAC14 and the phosphatase FIG4, which dephosphorylates PI(3,5)P2 back

to PI3P, ensuring tight regulation of PI(3,5)P2 levels.[5][6][7] This signaling lipid is essential for

regulating the morphology and function of endolysosomes, including processes like membrane

trafficking, fission, and fusion events that are vital for cellular homeostasis.[5][8]
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Caption: PIKfyve signaling pathway.

Experimental Protocols
This section details the methodologies for key experiments used to characterize PIKfyve

inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Assay)
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This assay quantitatively measures the enzymatic activity of PIKfyve by detecting the amount

of ADP produced during the phosphorylation of its substrate, PI(3)P.

Materials:

Recombinant human PIKfyve enzyme

PI(3)P substrate

ATP

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Test inhibitors

Procedure:

Prepare serial dilutions of the test inhibitor in DMSO.

In a 384-well plate, add 2.5 µL of the inhibitor solution.

Add 5 µL of a solution containing PIKfyve enzyme and PI(3)P substrate in kinase buffer.

Incubate for 10 minutes at room temperature.

Initiate the kinase reaction by adding 2.5 µL of ATP solution.

Incubate for 1 hour at 30°C.

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate for 30 minutes at room temperature.
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Measure luminescence using a plate reader.

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Cellular Target Engagement Assay (NanoBRET™ Assay)
This assay measures the binding of an inhibitor to PIKfyve within living cells, providing a direct

assessment of target engagement.

Materials:

HEK293 cells

PIKFYVE-NanoLuc® Fusion Vector (Promega)

NanoBRET™ Tracer K-8 (Promega)

NanoBRET™ Nano-Glo® Substrate (Promega)

Opti-MEM™ I Reduced Serum Medium

Test inhibitors

Procedure:

Transfect HEK293 cells with the PIKFYVE-NanoLuc® Fusion Vector.

Seed the transfected cells into a 96-well plate and incubate for 24 hours.

Prepare serial dilutions of the test inhibitor.

Add the NanoBRET™ Tracer K-8 to the cells.

Add the test inhibitor dilutions to the wells.

Incubate for 2 hours at 37°C in a CO2 incubator.

Add the NanoBRET™ Nano-Glo® Substrate.
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Read the BRET signal (donor emission at 460 nm and acceptor emission at 618 nm) using a

luminometer.

Calculate the BRET ratio and determine the IC50 values for target engagement.

Cellular Vacuolization Assay
A hallmark cellular phenotype of PIKfyve inhibition is the formation of large cytoplasmic

vacuoles. This can be qualitatively and quantitatively assessed using microscopy.

Materials:

Cell line of interest (e.g., HeLa, U2OS)

Complete culture medium

Test inhibitors

Microscope with imaging capabilities

Procedure:

Seed cells in a multi-well plate suitable for imaging.

Allow cells to adhere overnight.

Treat cells with various concentrations of the PIKfyve inhibitor or vehicle control (DMSO).

Incubate for a specified time (e.g., 4-24 hours).

Observe the cells under a phase-contrast or bright-field microscope.

Capture images of multiple fields for each condition.

Quantify vacuolization by measuring the total vacuole area per cell or by counting the

number of vacuolated cells using image analysis software (e.g., ImageJ).
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Experimental Workflow for PIKfyve Inhibitor
Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a

novel PIKfyve inhibitor.
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Caption: Workflow for PIKfyve inhibitor characterization.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12387721?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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